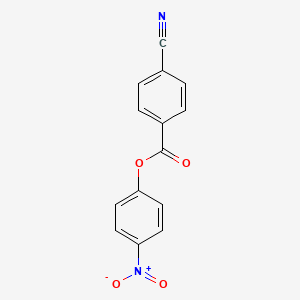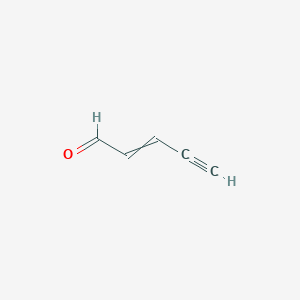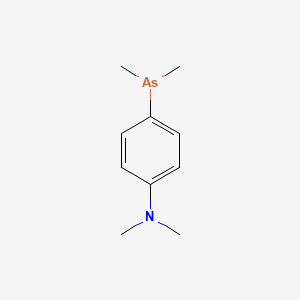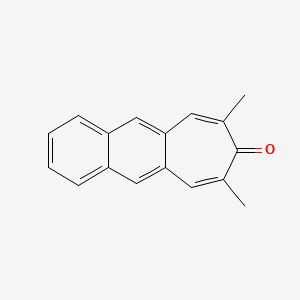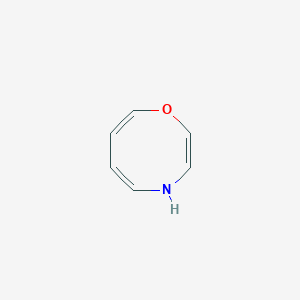
4H-1,4-Oxazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Oxazocine is a heterocyclic compound that features an eight-membered ring containing both nitrogen and oxygen atoms. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Oxazocine can be achieved through several methods. One notable method involves a palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates. This method yields polycyclic 1,5-oxazocines in good yields under mild reaction conditions . Another approach involves the reaction of phenyloxy phenyl acetic acid with polyphosphoric acid and sodium azide in sulfuric acid, followed by reduction with lithium aluminum hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as the use of catalytic cycloaddition reactions, can be applied. Industrial production would likely involve optimizing these reactions for scale-up, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,4-Oxazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazocine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the oxazocine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocine N-oxides, while reduction can produce hydroxy or amino derivatives.
Applications De Recherche Scientifique
4H-1,4-Oxazocine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4H-1,4-Oxazocine involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, its unique structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function. The specific pathways involved depend on the particular application and target of the compound.
Comparaison Avec Des Composés Similaires
1,4-Oxazine: Another heterocyclic compound with a six-membered ring containing nitrogen and oxygen.
4H-Benzo[d][1,3]oxazine: A benzene-fused oxazine known for its biological activities, including anticancer properties.
Uniqueness: 4H-1,4-Oxazocine is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to smaller ring oxazines
Propriétés
Numéro CAS |
30318-11-7 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
4H-1,4-oxazocine |
InChI |
InChI=1S/C6H7NO/c1-2-5-8-6-4-7-3-1/h1-7H |
Clé InChI |
QIROUCHIMHUWAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


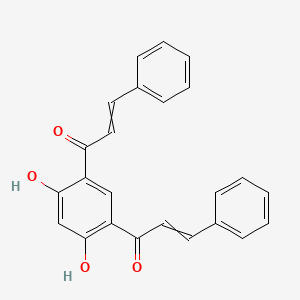
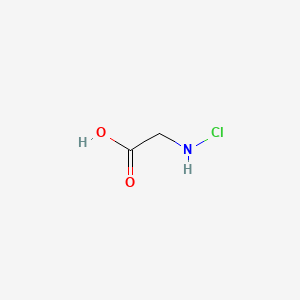
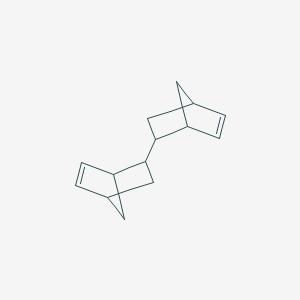
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
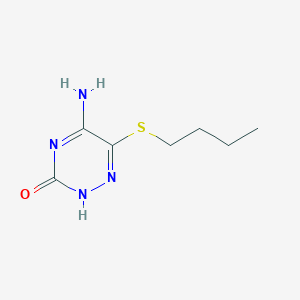

![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)



